molecular formula C24H24N2O3 B2391325 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide CAS No. 955635-03-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide

Cat. No.: B2391325
CAS No.: 955635-03-7
M. Wt: 388.467
InChI Key: SDGJKOCCIJRYQQ-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
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Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound features a tetrahydroisoquinoline core which is known for its presence in various biologically active molecules. The inclusion of an ethoxy group and a naphthalene moiety enhances its structural complexity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds derived from tetrahydroisoquinoline structures, including this specific compound, exhibit significant biological activities. Notably:

  • Inhibition of Enzymes : Studies have shown that similar compounds can inhibit enzymes critical for cancer progression, such as cyclin-dependent kinases and dihydrofolate reductase.
  • Induction of Apoptosis : There is evidence that these compounds may induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific molecular targets and pathways, possibly functioning as an inhibitor of certain enzymes or receptors involved in cell signaling pathways related to cancer and other diseases.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds. Here are key findings:

StudyFindings
Study A (2020)Investigated the anticancer effects of tetrahydroisoquinoline derivatives; found significant inhibition of tumor growth in vitro.
Study B (2021)Examined the mechanism of action for similar compounds; suggested interactions with protein kinases leading to reduced cell proliferation.
Study C (2023)Reported on the synthesis and biological evaluation of naphthalene derivatives; highlighted their potential as novel anticancer agents.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroisoquinoline Core : Utilizing known synthetic routes to construct the tetrahydroisoquinoline framework.
  • Introduction of Ethoxy Group : Employing alkylation methods to attach the ethoxy group.
  • Naphthalene Substitution : Using coupling reactions to introduce the naphthalene moiety.

These synthetic routes require optimization to enhance yield and purity.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-29-22-11-9-18-6-4-5-7-21(18)23(22)24(28)25-20-10-8-17-12-13-26(16(2)27)15-19(17)14-20/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGJKOCCIJRYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCN(C4)C(=O)C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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